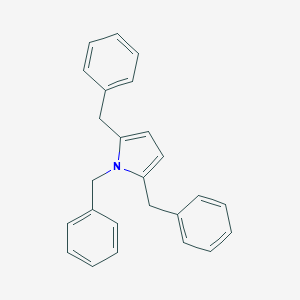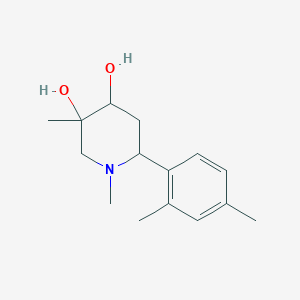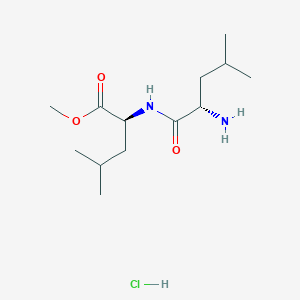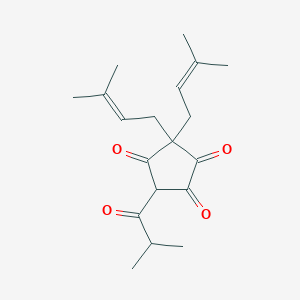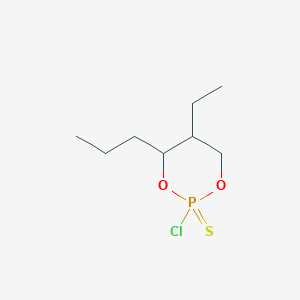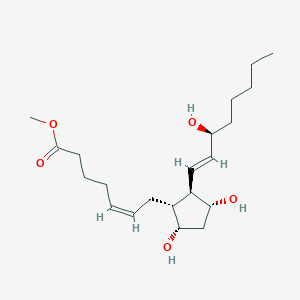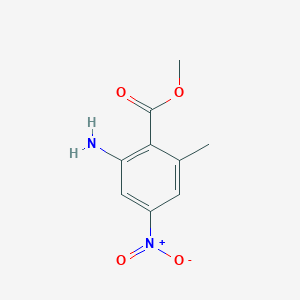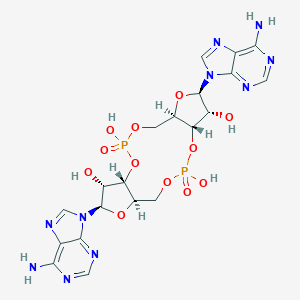![molecular formula C19H17ClN6O5 B159768 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate CAS No. 10155-52-9](/img/structure/B159768.png)
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins. This inhibition can lead to various biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate has been shown to have various biochemical and physiological effects. These effects include the inhibition of specific enzymes and proteins, as well as the modulation of various cellular pathways. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate in laboratory experiments is its ability to inhibit specific enzymes and proteins. This inhibition can help researchers study the mechanism of action of various cellular pathways and develop new drugs. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects in laboratory animals.
Direcciones Futuras
There are several potential future directions for the study of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate. One of the most significant directions is in the development of new drugs that can target specific cellular pathways. This compound can also be used in the study of various diseases, including cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of this compound fully.
Conclusion:
In conclusion, 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate is a unique chemical compound that has potential applications in scientific research. Its ability to inhibit specific enzymes and proteins, as well as its anti-inflammatory and anti-tumor properties, make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential future directions.
Métodos De Síntesis
The synthesis of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate involves the reaction of 2-chloro-4-nitroaniline with 2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-yl ethyl carbamate. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate has a wide range of potential applications in scientific research. One of the most significant applications is in the field of biochemistry, where it is used to study the mechanism of action of various enzymes and proteins. This compound is also used in the synthesis of various other compounds that have potential applications in the pharmaceutical industry.
Propiedades
Número CAS |
10155-52-9 |
|---|---|
Nombre del producto |
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate |
Fórmula molecular |
C19H17ClN6O5 |
Peso molecular |
444.8 g/mol |
Nombre IUPAC |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C19H17ClN6O5/c1-12-17(23-22-16-8-7-14(26(29)30)11-15(16)20)18(27)25(24-12)9-10-31-19(28)21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3,(H,21,28) |
Clave InChI |
TVLFDYXFHZZILW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCOC(=O)NC3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCOC(=O)NC3=CC=CC=C3 |
Otros números CAS |
10155-52-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



